1-(4-Hydroxy-2-methoxyphenyl)ethanone
Overview
Description
1-(4-Hydroxy-2-methoxyphenyl)ethanone is an aromatic ketone.
This compound is a natural product found in Ficus benghalensis and Iris germanica with data available.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with proteins considered to be drug-targets .
Mode of Action
It is known that ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its bioavailability.
Action Environment
It is known that the compound is stable under normal conditions of use, storage, and transport .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
1-(4-Hydroxy-2-methoxyphenyl)ethanone, also known as acetovanillone, is a phenolic compound with notable biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 166.18 g/mol
- CAS Number : 493-33-4
The compound features a methoxy group and a hydroxyl group on the aromatic ring, contributing to its biological activity.
Biological Activities
- Antioxidant Activity
-
Tyrosinase Inhibition
- This compound has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. By inhibiting this enzyme, it can potentially reduce hyperpigmentation and improve skin tone. Research indicates that it may be used in cosmetic formulations aimed at skin whitening and treating conditions like melasma .
- Antimicrobial Properties
- Anti-inflammatory Effects
The biological activities of this compound can be attributed to several mechanisms:
- Scavenging Free Radicals : The hydroxyl group in its structure plays a vital role in neutralizing free radicals.
- Inhibition of Enzymatic Activity : Its interaction with tyrosinase prevents the conversion of tyrosine to melanin.
- Modulation of Inflammatory Pathways : It affects signaling pathways involved in inflammation, leading to reduced cytokine production.
Table 1: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Tyrosinase inhibition | Enzyme inhibition | |
Antimicrobial | Disruption of cell membranes | |
Anti-inflammatory | Cytokine modulation |
Case Study: Skin Whitening Formulations
A study investigated the efficacy of formulations containing this compound for skin whitening. Results showed a significant reduction in melanin levels in treated skin samples compared to controls, highlighting its potential as a safe and effective ingredient for cosmetic products aimed at reducing pigmentation .
Safety and Toxicology
While this compound has demonstrated various beneficial effects, safety assessments are crucial for its use in consumer products. Current literature suggests that it is well-tolerated with minimal side effects when used topically . However, further studies are necessary to fully understand its long-term safety profile.
Properties
IUPAC Name |
1-(4-hydroxy-2-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-4-3-7(11)5-9(8)12-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHIPEXPAGCEBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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